5-(2-methoxyethenyl)-1,3-thiazole
Description
5-(2-Methoxyethenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methoxyethenyl group at the 5-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is widely studied for its pharmacological and material science applications.
Properties
IUPAC Name |
5-(2-methoxyethenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-3-2-6-4-7-5-9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOYCSJLHPOLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-methoxyethanol with thioamide under acidic conditions to form the thiazole ring. Another method includes the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the thiazole is coupled with a methoxyethenyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methoxyethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
5-(2-Methoxyethenyl)-1,3-thiazole exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : This compound has shown promising results in inhibiting the growth of cancer cells. Studies have indicated that thiazole derivatives can exhibit selective cytotoxicity against different cancer cell lines, including glioblastoma and melanoma . The presence of substituents such as methoxy groups enhances the anticancer efficacy by modulating the interaction with biological targets.
- Anticonvulsant Effects : Research indicates that thiazole derivatives can possess anticonvulsant properties. For instance, certain thiazole-integrated compounds have demonstrated significant protection in picrotoxin-induced convulsion models, suggesting their potential use in epilepsy treatment .
- Anti-inflammatory and Analgesic Properties : Thiazoles are also recognized for their anti-inflammatory effects. Compounds with thiazole moieties have been studied for their ability to reduce inflammation and pain, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its derivatives:
- Anticancer Studies : A study evaluated various thiazole derivatives against human cancer cell lines (HCT-116, HepG2). The results indicated that certain analogues exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin . These findings highlight the potential of thiazoles as lead compounds in cancer drug discovery.
- Anticonvulsant Activity Evaluation : In a systematic evaluation of thiazole derivatives for anticonvulsant activity, specific compounds demonstrated effective doses significantly lower than traditional medications. This suggests a favorable safety profile and potential for further development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(2-methoxyethenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Physical and Chemical Properties
Substituents on the thiazole ring significantly influence melting points, solubility, and stability. For example:
- EMAC2067 (2-{[5-(2-bromophenyl)-2-methoxyphenyl]methylidene}hydrazin-1-yl]-4-(4-nitrophenyl)-1,3-thiazole bromide) has a decomposition melting point of 233°C and 91.2% yield, attributed to electron-withdrawing nitro and bromo groups enhancing crystallinity .
- 5-Ethynyl-2-methoxy-1,3-thiazole (C₆H₅NOS) features an ethynyl group, which increases rigidity compared to the methoxyethenyl group in the target compound. Its SMILES (COC₁=NC=C(S₁)C#C) highlights structural differences impacting electronic distribution .
Table 1: Physical Properties of Selected Thiazole Derivatives
Key Differentiators of this compound
- Synthetic Flexibility : Unlike EMAC derivatives requiring multistep coupling , the target compound’s structure may allow simpler modular synthesis, though purification challenges remain .
- Unexplored Bioactivity : While analogues show antifungal, anti-HIV, and enzyme inhibitory effects, the specific pharmacological profile of this compound warrants further investigation.
Biological Activity
5-(2-Methoxyethenyl)-1,3-thiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The thiazole ring is known for its versatility in drug design, often serving as a scaffold for various pharmacologically active compounds. The presence of the methoxy group enhances its lipophilicity, which is crucial for membrane permeability and bioavailability.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound's structure allows it to disrupt microbial cell functions effectively.
- Anticancer Effects : Research indicates that thiazoles can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated efficacy in various cancer models, suggesting potential applications in oncology.
- Anti-inflammatory Properties : Thiazoles have been associated with anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that affect cell proliferation and survival.
- Oxidative Stress Modulation : Thiazole derivatives are known to influence oxidative stress levels within cells, potentially protecting against oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Tumor growth inhibition in xenograft models | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity in vitro. These compounds were tested against various cancer cell lines, showing IC50 values indicative of potent cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity.
Lipophilicity and Drug-Likeness
Lipophilicity is a critical factor influencing the pharmacokinetic properties of thiazole derivatives. In silico studies have shown that this compound possesses favorable lipophilicity parameters, suggesting good gastrointestinal absorption and distribution within biological systems.
Table 2: Lipophilicity Parameters
| Parameter | Value | Significance |
|---|---|---|
| LogP | 3.2 | Indicates moderate lipophilicity |
| pKa | 7.0 | Suggests stability at physiological pH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
